

A Technical Guide to N-Coumaroyl Serotonin: From Natural Sources to Cellular Mechanisms

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Compound of Interest

Compound Name: *N-Coumaroyl serotonin*

Cat. No.: *B1233787*

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Abstract

N-Coumaroyl serotonin, a naturally occurring phenolic amide, has garnered significant attention within the scientific community for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anti-atherogenic properties. This technical guide provides a comprehensive overview of **N-coumaroyl serotonin**, covering its natural sources, discovery, biosynthesis, and detailed experimental protocols for its extraction, isolation, and characterization. Furthermore, this document elucidates the molecular mechanisms underlying its biological effects, with a focus on its modulation of key signaling pathways.

Natural Sources and Discovery

N-Coumaroyl serotonin is predominantly found in the seeds of the safflower plant (*Carthamus tinctorius*), where it is concentrated in the seed hull.^[1] Its discovery is closely linked to investigations into the antioxidant properties of safflower seeds, a plant with a long history of use in traditional medicine.^{[1][2][3]} Research has also identified its presence in other plant species, such as *Ipomoea obscura*. While safflower remains the most well-characterized and abundant source, the potential for discovering **N-coumaroyl serotonin** in other botanicals is an active area of research.

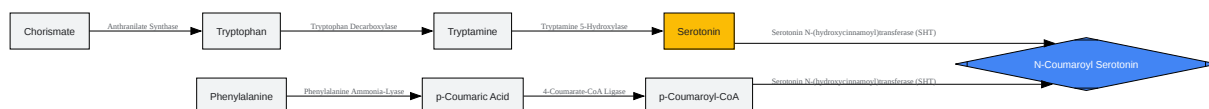
Quantitative Analysis of N-Coumaroyl Serotonin in Natural Sources

The concentration of **N-coumaroyl serotonin** can vary depending on the plant source and the specific part of the plant analyzed. The most comprehensive quantitative data available is for safflower seeds.

Natural Source	Plant Part	Concentration (mg/g Dry Weight)	Analytical Method
Carthamus tinctorius	Seed Hull	4.11	High-Performance Liquid Chromatography (HPLC)

Biosynthesis of N-Coumaroyl Serotonin

The biosynthesis of **N-coumaroyl serotonin** in plants is a multi-step enzymatic process. It begins with the shikimate pathway, which produces the aromatic amino acid tryptophan. Tryptophan then serves as the precursor for the synthesis of serotonin. The final step involves the conjugation of serotonin with p-coumaroyl-CoA, a derivative of p-coumaric acid, which is synthesized via the phenylpropanoid pathway. This reaction is catalyzed by the enzyme hydroxycinnamoyl-CoA:serotonin N-(hydroxycinnamoyl)transferase (SHT).



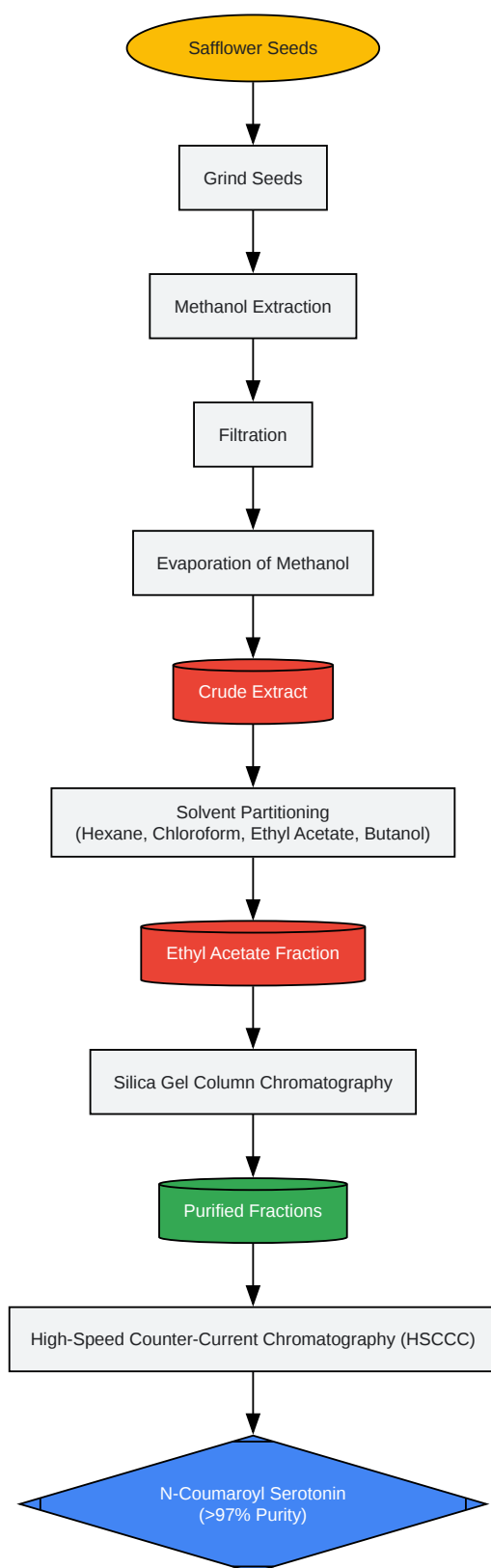
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Biosynthesis of **N-Coumaroyl Serotonin**.

Experimental Protocols

Extraction and Isolation from Safflower Seeds

This protocol outlines a common method for the extraction and isolation of **N-coumaroyl serotonin** from safflower seeds.



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Extraction and Isolation Workflow.

Methodology:

- **Grinding:** Dry safflower seeds are ground into a fine powder.
- **Methanol Extraction:** The powdered seeds are extracted with methanol, typically at room temperature with stirring for several hours. This step is often repeated multiple times to ensure complete extraction.
- **Filtration and Evaporation:** The methanol extract is filtered to remove solid residues, and the solvent is evaporated under reduced pressure to yield a crude extract.
- **Solvent Partitioning:** The crude extract is subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as hexane, chloroform, ethyl acetate, and butanol. **N-Coumaroyl serotonin** is enriched in the ethyl acetate fraction.
- **Silica Gel Column Chromatography:** The ethyl acetate fraction is further purified by silica gel column chromatography, eluting with a solvent gradient (e.g., chloroform-methanol) to separate compounds based on their polarity.
- **High-Speed Counter-Current Chromatography (HSCCC):** For high-purity isolation, fractions containing **N-coumaroyl serotonin** can be subjected to HSCCC. A suitable two-phase solvent system (e.g., chloroform-methanol-0.1 M HCl) is used to achieve separation.

Quantification by High-Performance Liquid Chromatography (HPLC)

Instrumentation: A standard HPLC system equipped with a UV detector is used.

- **Column:** A reverse-phase C18 column (e.g., μ -Bondapak C18, 3.9 x 300 mm) is commonly employed.
- **Mobile Phase:** A gradient elution is typically used, with a mixture of acetonitrile and water (often with a small amount of acid, such as formic acid, to improve peak shape). A common gradient is from 10% to 50% acetonitrile over 30 minutes.
- **Detection:** **N-Coumaroyl serotonin** is detected by UV absorbance at approximately 310-320 nm.

- **Quantification:** The concentration of **N-coumaroyl serotonin** in a sample is determined by comparing the peak area to a standard curve generated with a purified reference compound.

Structural Characterization

The identity and structure of isolated **N-coumaroyl serotonin** are confirmed using spectroscopic methods:

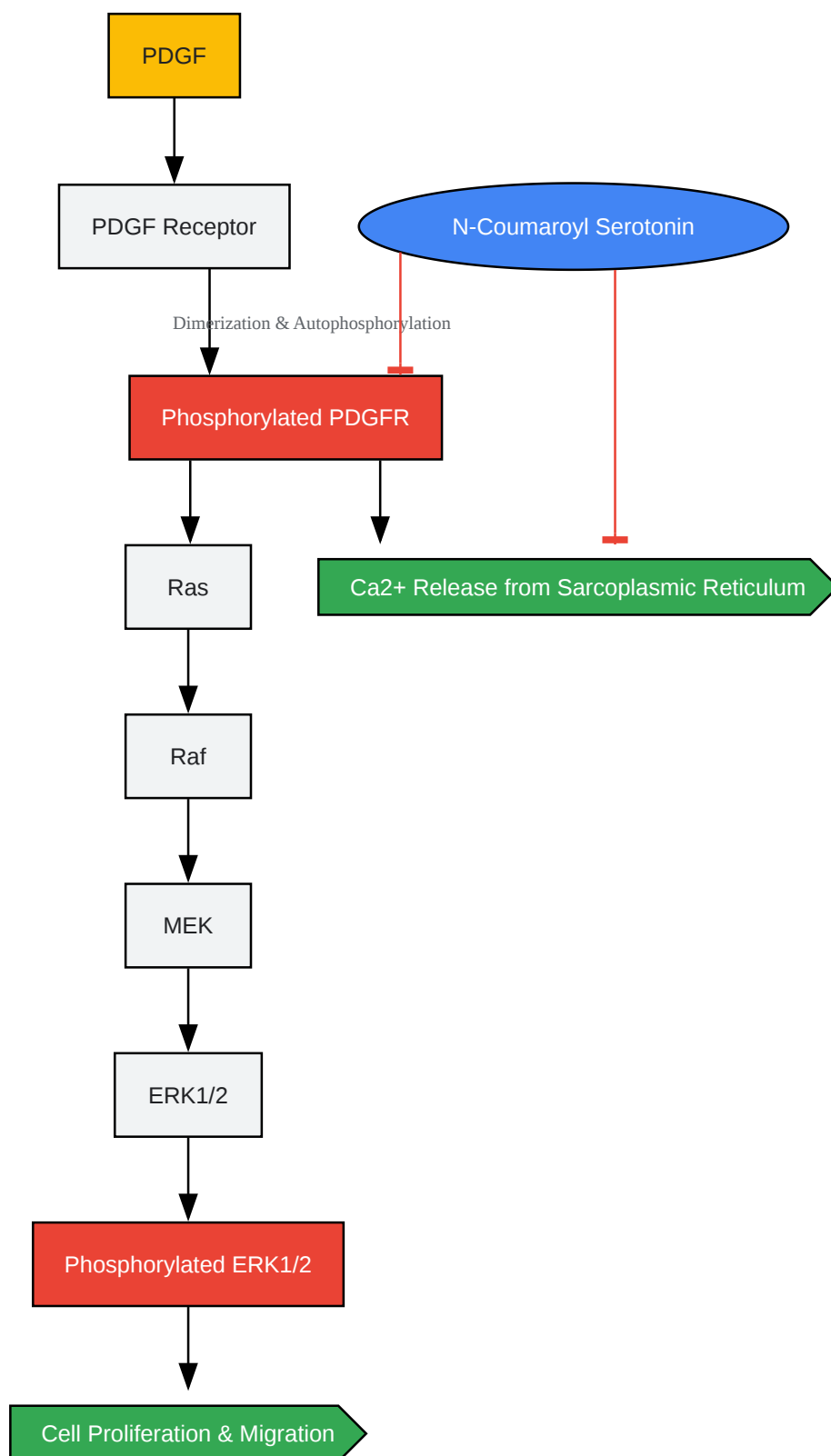
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR spectra provide detailed information about the chemical structure, including the connectivity of atoms and the stereochemistry of the molecule.
- **Mass Spectrometry (MS):** MS is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

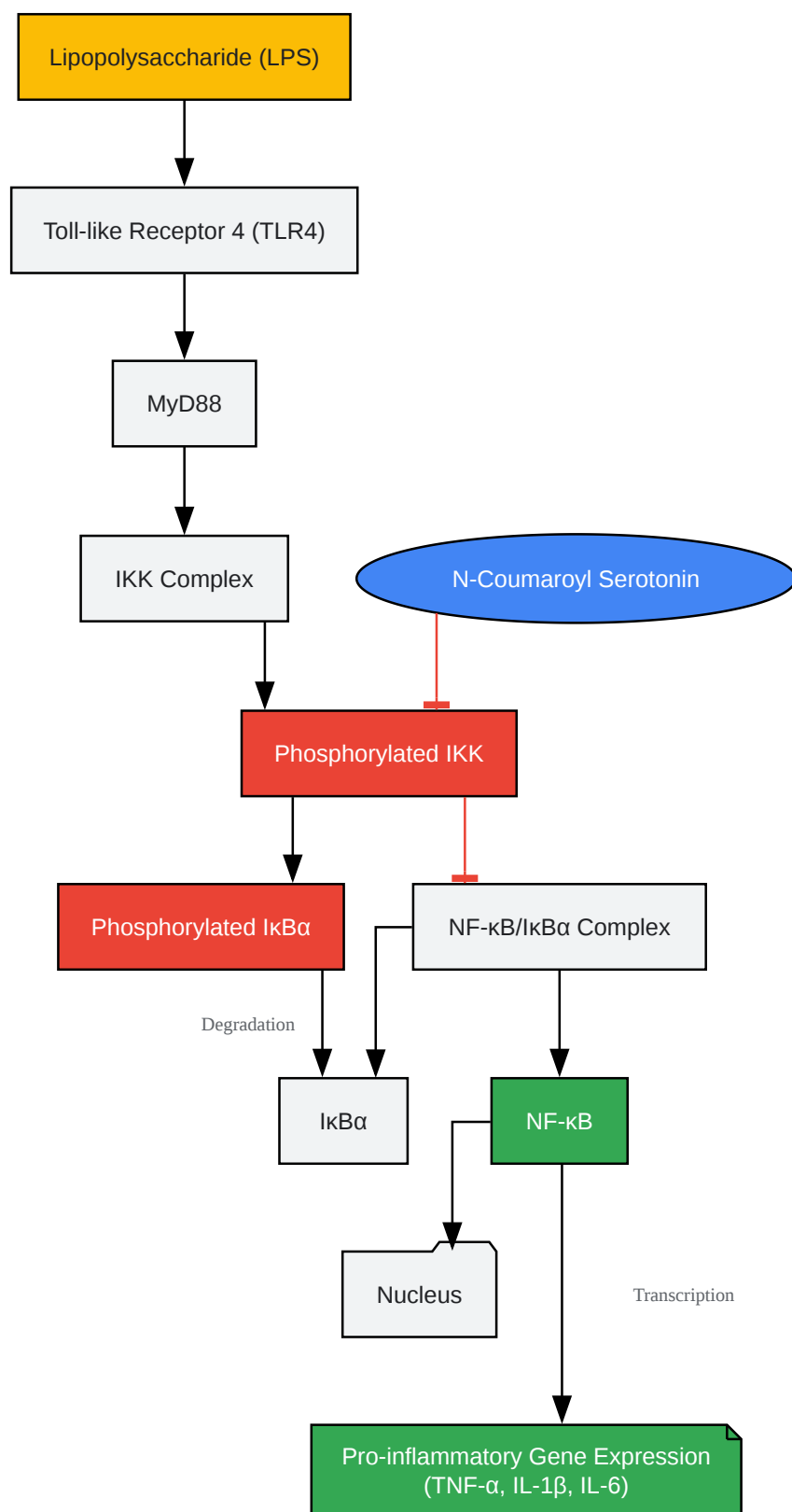
Signaling Pathways Modulated by N-Coumaroyl Serotonin

N-Coumaroyl serotonin exerts its biological effects by modulating key intracellular signaling pathways, primarily the Platelet-Derived Growth Factor (PDGF) receptor and the Nuclear Factor-kappa B (NF- κ B) pathways.

Inhibition of PDGF Receptor Signaling

N-Coumaroyl serotonin has been shown to inhibit the signaling cascade initiated by the binding of PDGF to its receptor (PDGFR) on vascular smooth muscle cells. This inhibition is thought to contribute to its anti-atherogenic effects.





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